disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

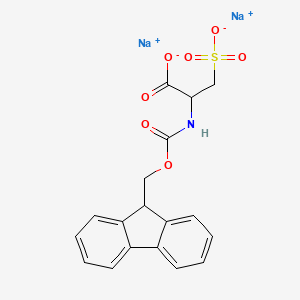

Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate is a chemical compound with the molecular formula C18H15NNa2O7S2. It is known for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a sulfonate group, and a propanoate backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate typically involves multiple steps. The process begins with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group, which is then attached to the amino group of the propanoate backbone. The sulfonate group is introduced through a sulfonation reaction. The final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

Substitution: The Fmoc group can be removed through a base-catalyzed reaction, allowing for further functionalization of the amino group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like piperidine for Fmoc removal. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate has a wide range of scientific research applications:

Chemistry: It is used as a protecting group in peptide synthesis, allowing for selective deprotection and functionalization of amino acids.

Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms due to its ability to form stable complexes with biological molecules.

Medicine: It is investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging techniques.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate involves its interaction with specific molecular targets. The Fmoc group allows for selective binding to amino groups in proteins and peptides, facilitating the study of protein structure and function. The sulfonate group enhances the compound’s solubility and stability, making it suitable for various applications.

Comparison with Similar Compounds

Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate can be compared to other similar compounds, such as:

Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfopropanoate: Similar structure but with different functional groups.

Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatobutanoate: Similar structure but with a different backbone length.

Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopentanoate: Similar structure but with a different backbone length.

The uniqueness of this compound lies in its specific combination of functional groups and backbone length, which confer distinct chemical properties and applications.

Biological Activity

Disodium 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate, commonly referred to as Fmoc-S-sulfo-L-cysteine disodium salt, is a synthetic compound that plays a significant role in biochemical applications, particularly in peptide synthesis and bioconjugation strategies. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Disodium 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate is C18H15NNa2O7S2. Its structure includes:

- Fmoc Protecting Group : Provides stability during peptide synthesis.

- Sulfonate Group : Enhances solubility and reactivity in aqueous environments.

Key Features

| Feature | Description |

|---|---|

| Molecular Weight | 432.45 g/mol |

| Solubility | Highly soluble in water due to the sulfonate group |

| pH Stability | Stable in a range of physiological pH |

Synthesis

The synthesis of Disodium 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate typically involves the following steps:

- Protection of Amino Acids : The amino acid is reacted with fluorenylmethoxycarbonyl chloride in the presence of a base.

- Sulfonation : The Fmoc-protected amino acid is treated with a sulfonating agent, such as chlorosulfonic acid.

- Isolation : The final product is purified and isolated as a disodium salt.

Biological Applications

Disodium 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate is primarily used in:

- Peptide Synthesis : Acts as a protecting group for amino acids during the stepwise synthesis of peptides.

- Protein Interaction Studies : Facilitates the study of protein-protein interactions by enabling the synthesis of modified peptides.

- Drug Development : Used in the design of peptide-based therapeutics.

The mechanism of action involves:

- Protection-Deprotection Cycle : The Fmoc group protects the amino group during peptide elongation and is removed under basic conditions (e.g., using piperidine), allowing for further reactions.

- Reactivity : The sulfonate group can participate in nucleophilic substitution reactions, enhancing the versatility of the compound in various biochemical applications.

Study 1: Peptide Synthesis Efficiency

A study demonstrated that using Disodium 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate significantly improved the yield of peptide synthesis compared to traditional methods. The incorporation of the sulfonate group increased solubility and reaction rates, leading to higher purity products.

Study 2: Protein Interaction Analysis

Research involving this compound highlighted its utility in studying protein interactions. By synthesizing peptides with specific modifications, researchers were able to elucidate binding mechanisms between proteins, providing insights into cellular processes.

Properties

Molecular Formula |

C18H15NNa2O7S |

|---|---|

Molecular Weight |

435.4 g/mol |

IUPAC Name |

disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate |

InChI |

InChI=1S/C18H17NO7S.2Na/c20-17(21)16(10-27(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2 |

InChI Key |

YVJDMFNWKCNZAT-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.